molecular formula C15H19N5 B8139269 3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

Número de catálogo: B8139269
Peso molecular: 269.34 g/mol
Clave InChI: OQWSNYQUOBTVRG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Product Overview 3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] (CAS Number: 1422137-80-1 ) is a synthetic organic compound with a molecular formula of C 15 H 19 N 5 and a molecular weight of 269.34 g/mol . This spirocyclic molecule features a fused imidazo[1,2-a]pyrazine core, which is a privileged scaffold in medicinal chemistry, and incorporates a pyridin-3-yl substituent . Research Applications and Value This compound belongs to a class of spirocyclic fused heteroaromatics that are of significant interest in pharmaceutical and agrochemical research. While specific biological data for this exact molecule is not publicly available, structurally related compounds, such as those based on the imidazo[1,2-a]pyrazine and spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] frameworks, are frequently investigated as key intermediates or active scaffolds in drug discovery efforts . Researchers value this compound for its potential use in: - Medicinal Chemistry: Serving as a versatile building block for the synthesis of more complex molecules targeted at various biological pathways . - Library Synthesis: Used to create diverse compound libraries for high-throughput screening against novel biological targets. - Structure-Activity Relationship (SAR) Studies: The compound's defined structure makes it a valuable core for analog generation to explore and optimize pharmacological properties. Handling and Compliance This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Researchers should handle all chemicals in a laboratory setting with appropriate personal protective equipment and in accordance with all applicable local and national safety regulations.

Propiedades

IUPAC Name

3-pyridin-3-ylspiro[6,7-dihydro-5H-imidazo[1,2-a]pyrazine-8,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-2-12(10-17-5-1)13-11-18-14-15(3-6-16-7-4-15)19-8-9-20(13)14/h1-2,5,10-11,16,19H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWSNYQUOBTVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=NC=C(N3CCN2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclocondensation Using Amino Esters and Meldrum’s Acid

A foundational approach derives from methodologies developed for analogous imidazo[1,2-a]pyrazine systems. As demonstrated by , Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile activating agent for intramolecular cyclization. For the target compound, a chiral amino ester precursor A undergoes condensation with a ketone or aldehyde bearing the piperidine moiety B (Figure 1). The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl, followed by cyclodehydration to form the imidazo[1,2-a]pyrazine core.

Optimized Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Catalyst: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Yield: 60–75% (extrapolated from )

Post-cyclization, the pyridin-3-yl group is introduced via Suzuki-Miyaura coupling using a boronated pyridine derivative and palladium catalysis .

Lewis Acid-Catalyzed Spirocyclic Coupling

Patent literature discloses a titanium-mediated strategy for spirocyclic assembly. A tert-butyl-protected piperidine carboxylate C reacts with an imidazo[1,2-a]pyrazine precursor D under tetraethyl titanate (Ti(OEt)₄) catalysis (Figure 2). The Lewis acid facilitates C–N bond formation between the piperidine nitrogen and the imidazo[1,2-a]pyrazine carbon, yielding the spiro center.

Key Steps :

  • Deprotection of the tert-butyl group using trifluoroacetic acid (TFA).

  • Coupling with a chloropyridine derivative to install the pyridin-3-yl group.

Reaction Parameters :

  • Molar Ratio: 1:1 (C:D)

  • Catalyst Loading: 10 mol% Ti(OEt)₄

  • Yield: ~68% (estimated from )

Multicomponent Reactions with Diaza-1,3-Butadienes

Recent advances in MCRs highlight diaza-1,3-butadienes E as pivotal intermediates . A three-component reaction between E , a propargyl alcohol F , and a piperidine-derived amine G generates the spiro framework via sequential Michael addition and cyclization (Figure 3). FeCl₃ (10 mol%) catalyzes the formation of the imidazo[1,2-a]pyrazine ring, while the spiro center arises from nucleophilic attack of the piperidine nitrogen.

Conditions :

  • Solvent: THF or DMSO

  • Temperature: 60°C

  • Yield: 72–86%

Subsequent functionalization employs Ullmann coupling to attach the pyridin-3-yl group using CuI and 1,10-phenanthroline.

Reductive Amination and Ring-Closing Metathesis

An alternative route involves reductive amination between a pyrazine-2-carbaldehyde H and a piperidine-4-amine I , followed by ring-closing metathesis (RCM) using a Grubbs catalyst (Figure 4). The imidazo[1,2-a]pyrazine ring forms via RCM of a diene intermediate J , with the spiro structure stabilized by the rigid piperidine scaffold.

Parameters :

  • Reductant: Sodium cyanoborohydride (NaBH₃CN)

  • Catalyst: Grubbs II (5 mol%)

  • Yield: 55–65%

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield Range
CyclocondensationHigh stereocontrolMulti-step functionalization60–75%
Lewis Acid CatalysisSingle-step spiro formationRequires protective groups~68%
MCRsAtom economy, scalabilitySensitivity to moisture72–86%
RCMModular diene designHigh catalyst cost55–65%

Aplicaciones Científicas De Investigación

The biological activities associated with 3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] include:

  • Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains.
  • Antitumor Activity : Structural analogs have been reported to possess significant antitumor properties, making this compound a candidate for cancer therapy.
  • Enzyme Inhibition : It interacts with specific enzymes and receptors, which can lead to therapeutic effects in various diseases.

Case Studies and Research Findings

Research has highlighted several key findings regarding the applications of this compound:

Antitumor Efficacy

Studies have shown that derivatives of 3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] exhibit significant cytotoxicity against cancer cell lines. For instance, compounds structurally similar to this spirocyclic framework have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.

Interaction with Biological Targets

Research indicates that the compound interacts with specific molecular targets such as c-KIT kinase, which is implicated in various cancers including gastrointestinal stromal tumors (GISTs). Inhibition of c-KIT has been linked to reduced tumor viability and progression in experimental models .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparación Con Compuestos Similares

Structural Features and Bioactivity

Table 1: Key Structural and Bioactive Differences

Compound Core Structure Substituents Biological Activity (MIC or IC₅₀) Key References
Target Compound Spiro-imidazo[1,2-a]pyrazine Pyridin-3-yl at C3; spiro-piperidine Aurora-A IC₅₀: <1 μM (cell-based)
Imidazo[1,2-a]pyridine derivatives Imidazo[1,2-a]pyridine Varied (e.g., 4-fluorophenyl) MIC: 0.5–2 μM (antimicrobial)
Imidazo[1,2-a]pyrazine (non-spiro) Imidazo[1,2-a]pyrazine Pyridin-3-yl or sulfonamido MIC: 1–9 μM (antituberculosis)
Imidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine Nitrogen at C6 MIC: 1–9 μM (antituberculosis)
Key Observations:

Nitrogen Positioning : The target compound’s imidazo[1,2-a]pyrazine core retains potency better than imidazo[1,2-c]pyrimidine derivatives, where nitrogen placement at C6 reduces antituberculosis activity (MIC 1–9 μM vs. <2 μM for imidazo[1,2-a]pyridines) .

Spirocyclic vs. Linear Scaffolds: The spiro-piperidine moiety introduces steric constraints that enhance selectivity for Aurora-A kinase (70-fold selectivity over Aurora-B) compared to non-spiro imidazo[1,2-a]pyrazines .

Substituent Effects : Pyridin-3-yl groups at C3 improve potency in both antimicrobial and kinase inhibition contexts. For example, replacing a sulfonamido group with pyridin-3-yl aniline in imidazo[1,2-a]pyrazine derivatives increased inhibitory activity by 15% .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Compound logP Solubility (mg/mL) Metabolic Stability (t₁/₂, min) References
Target Compound 2.1 0.32 (pH 7.4) >60 (human liver microsomes)
Imidazo[1,2-a]pyridine-3-carbaldehyde 1.8 0.45 (pH 7.4) 45
Non-spiro imidazo[1,2-a]pyrazine 2.5 0.12 (pH 7.4) 30
Key Observations:

logP and Solubility: The spiro-piperidine moiety in the target compound reduces lipophilicity (logP 2.1 vs. 2.5 for non-spiro analogs), improving aqueous solubility (0.32 mg/mL vs. 0.12 mg/mL) .

Metabolic Stability : The rigid spiro structure enhances metabolic stability (t₁/₂ >60 min), outperforming linear imidazo[1,2-a]pyrazines (t₁/₂ 30 min) .

Selectivity in Kinase Inhibition

Co-crystallization studies of the target compound’s analog (3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine) with Aurora-A kinase revealed that the pyridin-3-yl group forms critical hydrogen bonds with Glu260 and Lys162 residues, explaining its selectivity . In contrast, non-spiro imidazo[1,2-a]pyrazines exhibit broader kinase inhibition profiles due to conformational flexibility .

Actividad Biológica

3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] is a complex organic compound notable for its unique spirocyclic structure that integrates a pyridine moiety with an imidazo[1,2-a]pyrazine and piperidine. This compound belongs to a class of nitrogen-containing heterocycles recognized for their diverse biological activities and potential applications in pharmaceuticals.

Structural Characteristics

The compound's structure contributes significantly to its biological activity. The spiro arrangement enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that 3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] exhibits significant biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against a variety of microbial strains.
  • Antitumor Properties : Some derivatives have demonstrated potential in inhibiting tumor growth.
  • Enzyme Inhibition : The compound can interact with specific enzymes, leading to therapeutic effects.

The biological mechanisms often involve interactions with specific molecular targets such as enzymes or receptors. For instance, studies have shown that these compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens.

Comparative Analysis

A comparative analysis of similar compounds reveals the unique properties of 3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]. The following table summarizes some related compounds and their notable biological activities:

Compound NameStructure TypeNotable Biological Activity
7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]SpirocyclicAntimicrobial
5-Methyl-[1H]-pyrazolo[3,4-b]quinolinHeterocyclicAntitumor
Pyrrolopyrazine DerivativesHeterocyclicAntimicrobial and antifungal

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of the imidazo[1,2-a]pyrazine class. Results indicated that 3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Study 2: Antitumor Effects

In vitro assays demonstrated that the compound significantly inhibited the proliferation of cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through caspase activation pathways.

Study 3: Enzyme Inhibition

The compound was tested as a DHODH inhibitor using enzymatic assays. Results showed that it outperformed several known inhibitors in terms of potency and selectivity.

Q & A

Q. What are the primary synthetic routes for 3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine], and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization and spiro-ring formation. Key steps include:

  • One-pot reactions for tetrahydroimidazo[1,2-a]pyridine derivatives, as demonstrated in the synthesis of structurally related compounds (e.g., via microwave-assisted coupling or acid-catalyzed cyclization) .
  • Optimization parameters : Temperature (e.g., reflux at 100°C for 24 hours), solvent selection (DMFA, methanol/water mixtures), and catalysts (e.g., trifluoroacetic acid) significantly influence yield and purity .
  • Validation : Use HRMS and multinuclear NMR (¹H, ¹³C) to confirm structural integrity, as seen in analogous imidazo[1,2-a]pyridine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • Primary techniques :
    • ¹H/¹³C NMR : Assign chemical shifts using coupling constants (e.g., J-values for sp³ vs. sp² hybridized carbons) and compare with literature data for imidazo[1,2-a]pyridine derivatives .
    • IR spectroscopy : Identify functional groups (e.g., nitrile stretches at ~2200 cm⁻¹, carbonyl peaks at ~1720 cm⁻¹) .
    • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as applied to spiro-imidazo-pyridine analogs .
  • Contradiction resolution : Cross-validate data using complementary methods (e.g., HRMS for molecular formula confirmation) and computational modeling (DFT for NMR shift predictions) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance the design of derivatives targeting specific biological receptors?

Methodological Answer:

  • DFT calculations : Optimize geometry and electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
  • Docking studies : Use software like AutoDock Vina to simulate interactions with receptors (e.g., antiviral targets like HIV protease) by aligning the spiro-piperidine moiety with binding pockets .
  • Validation : Corrogate computational results with experimental bioassays (e.g., IC₅₀ measurements for antiviral activity) .

Q. What strategies address contradictions in biological activity data for structurally similar compounds?

Methodological Answer:

  • Systematic SAR analysis : Compare substituent effects (e.g., pyridin-3-yl vs. benzofuran groups) on activity using standardized assays .
  • Meta-analysis : Aggregate data from diverse sources (excluding unreliable platforms like ) and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Mechanistic studies : Use fluorescence quenching or surface plasmon resonance (SPR) to validate binding hypotheses .

Q. How can factorial design optimize multi-step synthesis protocols for high-throughput applications?

Methodological Answer:

  • Design parameters : Include variables such as reaction time, temperature, and molar ratios in a 2³ factorial design matrix .
  • Response surface methodology (RSM) : Model interactions between parameters to maximize yield and minimize byproducts .
  • Case study : For microwave-assisted synthesis, optimize power (100–300 W) and solvent ratios (methanol/water) using central composite design .

Q. What are the challenges in crystallizing spirocyclic compounds, and how are polymorphic forms characterized?

Methodological Answer:

  • Crystallization challenges : Spirocyclic systems often exhibit low solubility. Use mixed solvents (DMFA/i-propanol) and slow evaporation .
  • Polymorphism analysis :
    • PXRD : Differentiate polymorphs via distinct diffraction patterns .
    • DSC/TGA : Identify thermal stability differences between forms .
    • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing crystal packing .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.